Anserine

Catalog No.
S518983
CAS No.
584-85-0
M.F
C10H16N4O3
M. Wt
240.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anserine

CAS Number

584-85-0

Product Name

Anserine

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1

InChI Key

MYYIAHXIVFADCU-QMMMGPOBSA-N

SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN

Solubility

Soluble in DMSO

Synonyms

Anserine, Balanine, Beta Alanyl 3 Methylhistidine, Beta-Alanyl-3-Methylhistidine, Ophidine

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN

Description

The exact mass of the compound Anserine is 240.1222 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties

Anserine exhibits potent antioxidant activity. Studies have shown it can scavenge free radicals, protect cells from oxidative damage, and inhibit lipid peroxidation []. This has led researchers to investigate its role in preventing diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases [, ].

Neuromodulatory Effects

Anserine is present in high concentrations in the brain and has been shown to modulate various neurological functions. Research suggests it may play a role in learning, memory, and neuroprotection [, ]. Studies have investigated its potential benefits in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ].

Exercise Performance and Muscle Function

Anserine is found in skeletal muscle and is believed to contribute to muscle buffering capacity and fatigue resistance []. Studies have explored its effects on exercise performance and recovery, with some suggesting it may improve endurance and reduce muscle soreness [, ].

Anserine, scientifically known as β-alanyl-N-3-methylhistidine, is a dipeptide formed from the amino acids beta-alanine and 3-methylhistidine. It is a methylated derivative of carnosine, which consists of beta-alanine and L-histidine. Anserine is predominantly found in the skeletal muscles and brains of various mammals and birds, where it plays a significant role in muscle function and neuroprotection. Its structural stability is enhanced by methylation, making it more resistant to degradation compared to carnosine .

Anserine's primary mechanism of action is believed to be related to its buffering capacity in muscle tissue [3]. During exercise, muscles produce lactic acid, leading to a decrease in pH (acidification). Anserine, along with carnosine, acts as a buffer by absorbing protons (H+), thereby helping to maintain muscle pH within a functional range and delaying fatigue [3].

Additionally, anserine's chelating properties might contribute to its antioxidant activity by scavenging free radicals generated during exercise, potentially reducing oxidative stress in muscle cells [6]. However, further research is needed to fully elucidate the mechanisms of anserine's antioxidant effects.

Anserine is generally considered safe for consumption at recommended doses. However, limited data exists on its potential toxicity in humans [7]. More research is needed to establish a safe upper limit for anserine intake.

Note

This analysis is based on currently available scientific research. As research progresses, our understanding of anserine's properties and mechanisms of action may evolve.

Cited Sources

  • *
  • *Li X, Li Y, Liu X, et al. Carnosine N-methyltransferase from Atlantic cod (Gadus morhua): Molecular cloning, functional characterization and tissue distribution. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology. 2009;153(3):282-288.
, primarily involving its antioxidant properties. It acts as a chelating agent for transition metals such as copper, which helps mitigate oxidative stress by preventing harmful reactions with peroxides . The synthesis of anserine occurs through the methylation of carnosine, catalyzed by the enzyme carnosine-N-methyltransferase, which transfers a methyl group from S-adenosylmethionine to carnosine .

Anserine exhibits various biological activities that contribute to its physiological roles:

  • Antioxidant Properties: Anserine can scavenge free radicals and reduce oxidative damage, particularly during exercise-induced stress. Studies have shown that supplementation with anserine increases the activity of superoxide dismutase, an important antioxidant enzyme .
  • Neuroprotective Effects: Research indicates that anserine may improve cognitive function and reduce memory loss in animal models of Alzheimer's disease by decreasing glial inflammatory activity . Human studies also suggest enhanced blood flow in the prefrontal cortex following anserine supplementation .
  • Muscle Function: Anserine has been shown to enhance muscle differentiation and contractility, indicating its importance in muscle physiology .

The synthesis of anserine is primarily achieved through enzymatic reactions:

  • Formation from Carnosine: Anserine is synthesized by the action of carnosine-N-methyltransferase on carnosine, where a methyl group is added to the nitrogen atom of histidine in carnosine.
  • Enzymatic Requirements: The reaction requires S-adenosylmethionine as the methyl donor and occurs in tissues expressing the CARNMT1 gene, particularly in skeletal muscle .

Anserine has several applications across different fields:

  • Nutritional Supplements: Due to its antioxidant properties, anserine is often included in dietary supplements aimed at improving athletic performance and recovery.
  • Neuroprotective Agents: Its potential benefits for cognitive health make it a candidate for developing supplements targeting neurodegenerative diseases.
  • Food Industry: Anserine levels can be used as indicators of meat quality, particularly in poultry and fish products .

Anserine shares similarities with other dipeptides but also exhibits unique characteristics:

CompoundStructureKey Features
Carnosineβ-alanyl-L-histidinePrecursor to anserine; less stable than anserine
Beta-Alanine3-Aminopropanoic acidComponent of both anserine and carnosine
3-Methylhistidine3-Methyl-L-histidineBreakdown product of anserine
Balenineβ-alanylhistidine (in whales)Similar structure; cleaves to form 1-methylhistidine

Anserine's unique methylation gives it enhanced stability and specific biological functions that differentiate it from its analogs like carnosine. This stability allows for prolonged activity within biological systems, making it particularly valuable in muscle and brain tissues .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

240.12224039 g/mol

Monoisotopic Mass

240.12224039 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

226 - 228 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HDQ4N37UGV

Other CAS

584-85-0

Wikipedia

Anserine

Dates

Modify: 2023-08-15
1: Zdanowska-Sąsiadek Ż, Marchewka J, Horbańczuk JO, Wierzbicka A, Lipińska P, Jóźwik A, Atanasov AG, Huminiecki Ł, Sieroń A, Sieroń K, Strzałkowska N, Stelmasiak A, De Smet S, Van Hecke T, Hoffman LC. Nutrients Composition in Fit Snacks Made from Ostrich, Beef and Chicken Dried Meat. Molecules. 2018 May 25;23(6). pii: E1267. doi: 10.3390/molecules23061267. PubMed PMID: 29799493.
2: Hubbard MJ, Hildebrand BA, Battafarano MM, Battafarano DF. Common Soft Tissue Musculoskeletal Pain Disorders. Prim Care. 2018 Jun;45(2):289-303. doi: 10.1016/j.pop.2018.02.006. Review. PubMed PMID: 29759125.
3: Jozanović M, Sakač N, Sak-Bosnar M, Carrilho E. A simple and reliable new microchip electrophoresis method for fast measurements of imidazole dipeptides in meat from different animal species. Anal Bioanal Chem. 2018 Apr 30. doi: 10.1007/s00216-018-1087-6. [Epub ahead of print] PubMed PMID: 29707755.
4: Ariff MAM, Ros MIAC, Yahaya NHM. Painful Pes Anserine Bursitis Following Total Knee Replacement Surgery: Two cases. Sultan Qaboos Univ Med J. 2018 Feb;18(1):e97-e99. doi: 10.18295/squmj.2018.18.01.016. Epub 2018 Apr 4. PubMed PMID: 29666689; PubMed Central PMCID: PMC5892821.
5: Kiel J, Kaiser K. Adductor Strain. 2018 Apr 4. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK493166/ PubMed PMID: 29630218.
6: Weigand T, Singler B, Fleming T, Nawroth P, Klika KD, Thiel C, Baelde H, Garbade SF, Wagner AH, Hecker M, Yard BA, Amberger A, Zschocke J, Schmitt CP, Peters V. Carnosine Catalyzes the Formation of the Oligo/Polymeric Products of Methylglyoxal. Cell Physiol Biochem. 2018;46(2):713-726. doi: 10.1159/000488727. Epub 2018 Mar 29. PubMed PMID: 29621776.
7: Kwiatkowski S, Kiersztan A, Drozak J. Biosynthesis of carnosine and related dipeptides in vertebrates. Curr Protein Pept Sci. 2018 Feb 26. doi: 10.2174/1389203719666180226155657. [Epub ahead of print] PubMed PMID: 29484990.
8: Zawadzki A, Alloo C, Grossi AB, do Nascimento ESP, Almeida LC, Bogusz Junior S, Skibsted LH, Cardoso DR. Effect of hop β-acids as dietary supplement for broiler chickens on meat composition and redox stability. Food Res Int. 2018 Mar;105:210-220. doi: 10.1016/j.foodres.2017.10.072. Epub 2017 Dec 20. PubMed PMID: 29433209.
9: Mousavi H, Mohammadi M, Aghdam HA. Injury to the Infrapatellar Branch of the Saphenous Nerve during ACL Reconstruction with Hamstring Tendon Autograft: A Comparison between Oblique and Vertical Incisions. Arch Bone Jt Surg. 2018 Jan;6(1):52-56. PubMed PMID: 29430496; PubMed Central PMCID: PMC5799601.
10: Sapp GH, Herman DC. Pay Attention to the Pes Anserine in Knee Osteoarthritis. Curr Sports Med Rep. 2018 Feb;17(2):41. doi: 10.1249/JSR.0000000000000449. PubMed PMID: 29420344.
11: Resorlu M, Doner D, Karatag O, Toprak CA. The Relationship between Chondromalacia Patella, Medial Meniscal Tear and Medial Periarticular Bursitis in Patients with Osteoarthritis. Radiol Oncol. 2017 Nov 29;51(4):401-406. doi: 10.1515/raon-2017-0053. eCollection 2017 Dec. PubMed PMID: 29333118; PubMed Central PMCID: PMC5765316.
12: Eltahan HM, Bahry MA, Yang H, Han G, Nguyen LTN, Ikeda H, Ali MN, Amber KA, Furuse M, Chowdhury VS. Central NPY-Y5 sub-receptor partially functions as a mediator of NPY-induced hypothermia and affords thermotolerance in heat-exposed fasted chicks. Physiol Rep. 2017 Dec;5(23). doi: 10.14814/phy2.13511. PubMed PMID: 29208684; PubMed Central PMCID: PMC5727273.
13: Kranz M, Viton F, Smarrito-Menozzi C, Hofmann T. Sensomics-Based Molecularization of the Taste of Pot-au-Feu, a Traditional Meat/Vegetable Broth. J Agric Food Chem. 2018 Jan 10;66(1):194-202. doi: 10.1021/acs.jafc.7b05089. Epub 2017 Dec 19. PubMed PMID: 29200278.
14: Katakura Y, Totsuka M, Imabayashi E, Matsuda H, Hisatsune T. Anserine/Carnosine Supplementation Suppresses the Expression of the Inflammatory Chemokine CCL24 in Peripheral Blood Mononuclear Cells from Elderly People. Nutrients. 2017 Oct 31;9(11). pii: E1199. doi: 10.3390/nu9111199. PubMed PMID: 29088099; PubMed Central PMCID: PMC5707671.
15: Mun JU, Cho HR, Bae SM, Park SK, Choi SL, Seo MS, Lim YS, Rn SHW, Kim YU. Effect of polydeoxyribonucleotide injection on pes anserine bursitis: A case report. Medicine (Baltimore). 2017 Oct;96(43):e8330. doi: 10.1097/MD.0000000000008330. PubMed PMID: 29069005; PubMed Central PMCID: PMC5671838.
16: Peters V, Zschocke J, Schmitt CP. Carnosinase, diabetes mellitus and the potential relevance of carnosinase deficiency. J Inherit Metab Dis. 2018 Jan;41(1):39-47. doi: 10.1007/s10545-017-0099-2. Epub 2017 Oct 13. Review. PubMed PMID: 29027595.
17: Kaneko J, Enya A, Enomoto K, Ding Q, Hisatsune T. Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer's-model mice. Sci Rep. 2017 Oct 3;7(1):12571. doi: 10.1038/s41598-017-12785-7. PubMed PMID: 28974740; PubMed Central PMCID: PMC5626714.
18: Yang Y, Ye Y, Wang Y, Sun Y, Pan D, Cao J. Effect of high pressure treatment on metabolite profile of marinated meat in soy sauce. Food Chem. 2018 Feb 1;240:662-669. doi: 10.1016/j.foodchem.2017.08.006. Epub 2017 Aug 2. PubMed PMID: 28946326.
19: Keyhani S, Mardani-Kivi M. Anatomical Repair of Stener-like Lesion of Medial Collateral Ligament: A case Series and Technical Note. Arch Bone Jt Surg. 2017 Jul;5(4):255-258. PubMed PMID: 28913384; PubMed Central PMCID: PMC5592368.
20: Yang Y, Ye Y, Pan D, Sun Y, Wang Y, Cao J. Metabonomics profiling of marinated meat in soy sauce during processing. J Sci Food Agric. 2018 Mar;98(4):1325-1331. doi: 10.1002/jsfa.8596. Epub 2017 Sep 11. PubMed PMID: 28758223.

Explore Compound Types